molecular formula C22H25N3O3 B14936434 3-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide

3-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide

Cat. No.: B14936434
M. Wt: 379.5 g/mol
InChI Key: XBCNWIZPOKULBJ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a methoxyphenyl group, which can influence its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the quinazolinone intermediate with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Propanamide Moiety: The final step involves the coupling of the intermediate with 3-bromopropanamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: 3-(4-hydroxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide.

    Reduction: 3-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-hydroxy-3,4-dihydroquinazolin-6-yl]propanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The biological activity of 3-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide is likely due to its interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by binding to their active sites, while the methoxyphenyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-3-phenylpropanoic acid: Similar structure but lacks the quinazolinone core.

    3-(4-methoxyphenyl)propanal: Similar structure but lacks the quinazolinone core and the propanamide moiety.

    (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid: Similar structure but different functional groups.

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide lies in its combination of a quinazolinone core and a methoxyphenyl group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]propanamide

InChI

InChI=1S/C22H25N3O3/c1-15(2)13-25-14-23-20-10-7-17(12-19(20)22(25)27)24-21(26)11-6-16-4-8-18(28-3)9-5-16/h4-5,7-10,12,14-15H,6,11,13H2,1-3H3,(H,24,26)

InChI Key

XBCNWIZPOKULBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC

Origin of Product

United States

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